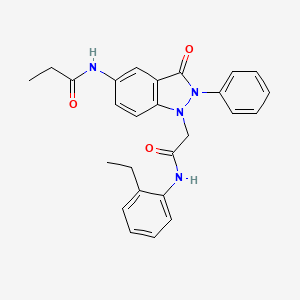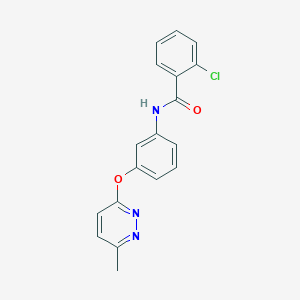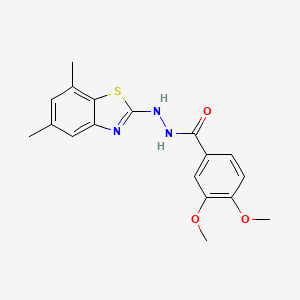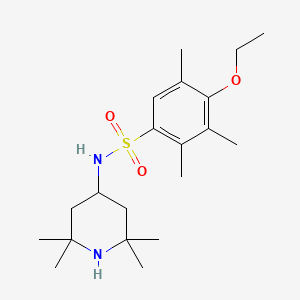
N-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an indazole ring, a propionamide group, and an ethylphenyl group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indazole ring, a bicyclic structure containing nitrogen, would likely play a significant role in the compound’s overall structure and properties .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, this molecule could participate in a variety of chemical reactions. For example, the amide group could undergo hydrolysis or reduction, while the indazole ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could make the compound soluble in polar solvents .Scientific Research Applications
Anticancer Applications
Amino acid derivatives related to the compound have been synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines. Some of these compounds showed interesting cytotoxicity in ovarian cancer and oral cancers, suggesting their potential use in designing new anti-cancer agents (Kumar et al., 2009).
Antibacterial and Antifungal Applications
Derivatives of the compound have shown significant antibacterial and antifungal activities. Some of these compounds reached the same level of antimicrobial activity as standard agents like Ampicillin and Flucanazole, indicating their potential in developing new antimicrobial drugs (Helal et al., 2013).
Imaging and Therapy in Lymphoid Malignancies
Derivatives of the compound have been designed and synthesized for targeting α4β1 integrin found on malignant lymphoid cell lines. These compounds, specifically LLP2A derivatives, showed promising results in imaging and therapy of lymphoid malignancies (Denardo et al., 2009).
Synthesis of Potent Antiallergy Agents
A series of N-(4-substituted-thiazolyl)oxamic acid derivatives, related to the chemical structure , were synthesized and tested for antiallergy activity. Some compounds showed significant potency, more than the standard antiallergy drug disodium cromoglycate (Hargrave et al., 1983).
Antimicrobial Activity
Another study synthesized azole derivatives from related compounds and evaluated their antibacterial activity. Some of the synthesized compounds exhibited good antibacterial activity against specific bacterial strains (Tumosienė et al., 2012).
Complexation Reactions with Metal Ions
The compound and its derivatives have been studied for their complexation reactions with metal ions like Ni2+, Cu2+, and Cd2+ in different media. This research is crucial for understanding the coordination chemistry and potential applications in material science or catalysis (Thangjam & Rajkumari, 2010).
Mechanism of Action
Amines
This compound contains an amine group, which is a functional group that consists of a nitrogen atom bonded to hydrogen atoms, alkyl groups, aryl groups, or a combination of these. Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom . They are prevalent in a wide range of biological compounds, including neurotransmitters like dopamine and serotonin, and are known to participate in a variety of biological reactions.
Indole Derivatives
This compound appears to contain an indole moiety. Indole derivatives are significant in many natural products and drugs, and they play a crucial role in cell biology . They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Safety and Hazards
properties
IUPAC Name |
N-[1-[2-(2-ethylanilino)-2-oxoethyl]-3-oxo-2-phenylindazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3/c1-3-18-10-8-9-13-22(18)28-25(32)17-29-23-15-14-19(27-24(31)4-2)16-21(23)26(33)30(29)20-11-6-5-7-12-20/h5-16H,3-4,17H2,1-2H3,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLBIJLJGTYXKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)NC(=O)CC)C(=O)N2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2586841.png)



![3-((Methylamino)methyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2586849.png)


![7-(4-bromophenyl)-2-(furan-2-yl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2586853.png)
![7-Methyl-2-[(2-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2586854.png)

![2-(2-fluorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2586857.png)
![N-(1-cyanocyclopentyl)-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2586858.png)
